rac-[6]-Gingerol
rac-[6]-Gingerol
Gingerol, also known as 6G [6]-gingerol or (6)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one. Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gingerol is primarily located in the membrane (predicted from logP). Gingerol is a pungent tasting compound that can be found in a number of food items such as star anise, sweet bay, nutmeg, and herbs and spices. This makes gingerol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
39886-76-5
VCID:
VC0133885
InChI:
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3
SMILES:
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula:
C17H26O4
Molecular Weight:
294.4 g/mol
rac-[6]-Gingerol
CAS No.: 39886-76-5
Reference Standards
VCID: VC0133885
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
CAS No. | 39886-76-5 |
---|---|
Product Name | rac-[6]-Gingerol |
Molecular Formula | C17H26O4 |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |
Standard InChI | InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3 |
Standard InChIKey | NLDDIKRKFXEWBK-UHFFFAOYSA-N |
SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES | CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Melting Point | 31 °C 30-32°C |
Physical Description | Solid |
Description | Gingerol, also known as 6G [6]-gingerol or (6)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one. Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gingerol is primarily located in the membrane (predicted from logP). Gingerol is a pungent tasting compound that can be found in a number of food items such as star anise, sweet bay, nutmeg, and herbs and spices. This makes gingerol a potential biomarker for the consumption of these food products. |
Synonyms | (±)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone; (±)-[6]-Gingerol; |
PubChem Compound | 3473 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume